molecular formula C3H2Cl4OTi B14515430 1,1,1,3-Tetrachloropropan-2-one;titanium CAS No. 62951-70-6

1,1,1,3-Tetrachloropropan-2-one;titanium

Cat. No.: B14515430
CAS No.: 62951-70-6
M. Wt: 243.7 g/mol
InChI Key: CCNWYLHFQBMWJW-UHFFFAOYSA-N
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Description

Overview of Halogenated Ketones in Synthetic Chemistry

Halogenated ketones are a class of organic compounds characterized by the presence of one or more halogen atoms in their structure, in addition to the ketone functional group. The presence of halogens significantly influences the reactivity of the ketone, primarily through inductive effects and by providing potential leaving groups. These compounds are valuable intermediates in a variety of organic transformations, including the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Significance of Titanium in Catalysis and Coordination Chemistry

Titanium, a first-row transition metal, has established a prominent role in both catalysis and coordination chemistry. wikipedia.org Its compounds are widely utilized as catalysts in a range of industrial processes, most notably in Ziegler-Natta polymerization of olefins. wikipedia.org The utility of titanium in these applications stems from its ability to exist in multiple oxidation states, its Lewis acidity, and its capacity to form a variety of coordination complexes with diverse geometries. wikipedia.org In organic synthesis, titanium-based reagents are employed in a multitude of reactions, including reductions, couplings, and stereoselective additions to carbonyl groups. nih.gov

Conceptual Framework of 1,1,1,3-Tetrachloropropan-2-one and its Interactions with Titanium

The specific interaction between 1,1,1,3-tetrachloropropan-2-one and titanium, while not extensively detailed in publicly available literature, can be conceptualized based on fundamental principles of organotitanium chemistry. The PubChem database confirms the existence of a chemical entity described as "1,1,1,3-Tetrachloropropan-2-one;titanium". nih.gov This suggests a recognized association, likely a coordination complex or an intermediate in a titanium-mediated reaction.

Given the electrophilic nature of the carbonyl carbon in 1,1,1,3-tetrachloropropan-2-one, a primary mode of interaction would likely involve the coordination of the carbonyl oxygen to a Lewis acidic titanium center, such as titanium(IV) chloride. This interaction would further activate the carbonyl group towards nucleophilic attack.

Furthermore, the presence of multiple chlorine atoms introduces the possibility of more complex interactions. For instance, low-valent titanium species are known to effect reductive coupling of carbonyl compounds. nih.gov It is conceivable that such reagents could react with 1,1,1,3-tetrachloropropan-2-one to yield various products, potentially involving dehalogenation or carbon-carbon bond formation. The specific nature of the titanium reagent and the reaction conditions would be critical in determining the outcome of such transformations.

Table 1: Properties of 1,1,1,3-Tetrachloropropan-2-one

PropertyValue
Molecular FormulaC₃H₂Cl₄O
Molecular Weight195.86 g/mol
AppearanceNot available
Boiling PointNot available
Melting PointNot available

Data sourced from publicly available chemical databases. "Not available" indicates that the data is not readily found in the searched sources.

Table 2: Selected Titanium Reagents in Organic Synthesis

ReagentTypical Application
Titanium(IV) chloride (TiCl₄)Lewis acid catalyst, Mukaiyama aldol (B89426) reaction
Titanocene dichloride (Cp₂TiCl₂)Precursor to various organotitanium reagents
Tebbe's reagentCarbonyl olefination
Petasis reagentCarbonyl olefination

Properties

CAS No.

62951-70-6

Molecular Formula

C3H2Cl4OTi

Molecular Weight

243.7 g/mol

IUPAC Name

1,1,1,3-tetrachloropropan-2-one;titanium

InChI

InChI=1S/C3H2Cl4O.Ti/c4-1-2(8)3(5,6)7;/h1H2;

InChI Key

CCNWYLHFQBMWJW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)C(Cl)(Cl)Cl)Cl.[Ti]

Origin of Product

United States

Synthetic Methodologies for 1,1,1,3 Tetrachloropropan 2 One;titanium Complexes

Direct Complexation Strategies Involving 1,1,1,3-Tetrachloropropan-2-one

Direct complexation involves the reaction of a stable, pre-formed titanium precursor with 1,1,1,3-tetrachloropropan-2-one. This approach allows for greater control over the stoichiometry and the final structure of the complex.

Ligand Design and Precursor Selection for Titanium Centers

The design of the ancillary ligands on the titanium precursor is crucial for stabilizing the resulting complex. The electron-withdrawing nature of the four chlorine atoms in 1,1,1,3-tetrachloropropan-2-one can significantly affect the electron density at the titanium center. Therefore, the choice of spectator ligands on the titanium precursor can modulate the Lewis acidity of the metal and the stability of the final product.

Commonly employed titanium precursors for such syntheses include titanium(IV) halides, such as titanium tetrachloride (TiCl₄), and various organotitanium compounds. The selection of the precursor is often dictated by the desired oxidation state of the titanium in the final complex and the intended reactivity. For instance, TiCl₄ is a strong Lewis acid and readily interacts with carbonyl compounds. The reaction of TiCl₄ with ketones can lead to the formation of adducts where the ketone oxygen coordinates to the titanium center.

The table below summarizes potential titanium precursors and the rationale for their selection in the synthesis of complexes with halogenated ketones.

Titanium PrecursorFormulaRationale for SelectionPotential Ancillary Ligands
Titanium(IV) chlorideTiCl₄Strong Lewis acidity promotes coordination with the carbonyl oxygen of the ketone.Chloride
Titanocene dichlorideCp₂TiCl₂The cyclopentadienyl (B1206354) (Cp) ligands provide steric bulk and electronic stability.Cyclopentadienyl, Chloride
Titanium(IV) isopropoxideTi(OⁱPr)₄Alkoxide ligands can be displaced by the halogenated ketone or participate in ligand exchange reactions.Isopropoxide

Stoichiometric Reactions for Complex Formation

The formation of a stable complex between a titanium precursor and 1,1,1,3-tetrachloropropan-2-one typically involves a stoichiometric reaction in an inert solvent. The reaction conditions, such as temperature and reaction time, are critical to prevent side reactions, which can be promoted by the reactive nature of both the titanium halide and the polychlorinated ketone.

A hypothetical reaction for the direct complexation can be represented as:

TiCl₄ + C₃H₂Cl₄O → [TiCl₄(O=C(CH₂Cl)(CCl₃))]

The success of such a reaction would depend on the careful control of stoichiometry and the choice of a non-coordinating solvent to prevent competition with the ketone for coordination sites on the titanium center.

In Situ Generation and Reactivity in Titanium-Mediated Systems

In many synthetic applications, titanium-ketone complexes are not isolated but are generated in situ to act as reactive intermediates. This is particularly relevant in titanium-mediated organic transformations.

Approaches Utilizing Titanium Halides and Halogenating Agents

Titanium halides, particularly TiCl₄, are widely used to mediate reactions involving carbonyl compounds. sciforum.netresearchgate.netmdpi.com In the context of 1,1,1,3-tetrachloropropan-2-one, TiCl₄ can act as both a Lewis acid to activate the carbonyl group and potentially as a halogenating agent under certain conditions, although the latter is less common for ketones. The interaction of TiCl₄ with the ketone can lead to the formation of a transient adduct that is more susceptible to nucleophilic attack or other transformations.

Formation of Reactive Titanium Species in the Presence of Halogenated Ketones

Low-valent titanium species, often generated in situ from the reduction of Ti(IV) or Ti(III) precursors, are highly reactive towards carbonyl compounds. While not leading to stable, isolable complexes of the initial ketone, these reactions proceed through titanium-ketone intermediates. For instance, in pinacol (B44631) coupling reactions, a low-valent titanium reagent reductively couples two ketone molecules.

The reaction of a highly chlorinated ketone like 1,1,1,3-tetrachloropropan-2-one with a low-valent titanium species could potentially lead to a variety of outcomes, including reduction of the carbonyl group or C-Cl bond activation, depending on the reaction conditions and the nature of the titanium reagent.

Chelation and Coordination Modes in Titanium-Halogenated Ketone Adducts

In a simple adduct between a titanium center and 1,1,1,3-tetrachloropropan-2-one, the primary mode of coordination is expected to be through the lone pair of electrons on the carbonyl oxygen atom. This results in a monodentate coordination.

The table below outlines the possible coordination modes.

Coordination ModeDescriptionKey Interacting Atoms
MonodentateThe ketone coordinates to the titanium center solely through the carbonyl oxygen.Ti—O
Bidentate (Chelation)The ketone coordinates through both the carbonyl oxygen and the chlorine of the α-chloromethyl group, forming a chelate ring.Ti—O, Ti—Cl

The actual coordination mode in any synthesized complex would need to be determined experimentally through techniques such as X-ray crystallography and various spectroscopic methods.

Advanced Spectroscopic and Structural Elucidation of 1,1,1,3 Tetrachloropropan 2 One;titanium Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of titanium complexes in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and the chemical environment of the ligands coordinated to the titanium center.

In the study of titanium(IV) complexes, which are typically diamagnetic, 1H and 13C NMR spectroscopy offer critical data on the ligand framework. For a complex involving the enolate of 1,1,1,3-tetrachloropropan-2-one, coordination to a titanium center would induce significant shifts in the NMR signals of the ligand's protons and carbons compared to the free ligand.

Upon coordination, the 1H NMR spectrum is expected to show a downfield shift for the remaining proton on the carbon adjacent to the carbonyl group (the α-proton), indicating a change in its electronic environment due to the influence of the metal center. Similarly, in the 13C NMR spectrum, the carbonyl carbon and the α-carbon would exhibit notable shifts, providing evidence of metal-ligand bond formation. The magnitude of these shifts can offer insights into the nature and strength of the titanium-ligand interaction. For analogous bis(β-diketonate)titanium(IV) dihalide complexes, the chemical shift of the γ-proton (the proton on the central carbon of the β-diketonate backbone) is a key diagnostic signal. For instance, in bis-(benzoylacetonato) titanium dichloride, the γ-proton signal appears around 6.06 ppm. mdpi.com

Heteronuclear NMR, such as 47Ti and 49Ti NMR, can directly probe the titanium center, although these nuclei are less commonly studied due to their low sensitivity and large quadrupole moments, which lead to broad signals. huji.ac.il However, for small, symmetric complexes, these techniques can provide valuable information about the metal's coordination environment. The chemical shift range for titanium is very wide, and the specific shift is highly dependent on the oxidation state and the nature of the coordinated ligands. huji.ac.il

Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Protons and Carbons in Titanium β-Diketonate Complexes.

NucleusPositionTypical Chemical Shift (ppm)Reference Compound
1Hγ-H (methine)5.5 - 6.9bis-(acetylacetonato)titanium dichloride
1H-CH32.0 - 2.5bis-(acetylacetonato)titanium dichloride
13CC=O185 - 200Titanium β-diketonates
13Cγ-C (methine)95 - 110Titanium β-diketonates

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for determining the connectivity and stereochemistry of complex molecules. Techniques such as COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. For titanium complexes with potentially complex ligand systems or stereoisomers, these techniques are crucial for a complete structural assignment in solution. brad.ac.uk For instance, in cis-octahedral complexes, different ligand environments can be distinguished, and through-space interactions can be identified using NOESY (Nuclear Overhauser Effect Spectroscopy).

Vibrational Spectroscopy (IR and Raman) for Functional Group and Coordination Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and for detecting changes in bond vibrations upon coordination to a metal center.

In the context of a 1,1,1,3-tetrachloropropan-2-one ligand, the most informative region in the IR spectrum is the carbonyl (C=O) stretching frequency. In the free ketone, this band appears at a characteristic frequency. Upon coordination to titanium through the oxygen atom, a shift in this stretching frequency to a lower wavenumber is expected, which is indicative of a weakening of the C=O bond due to the donation of electron density to the metal. The formation of a chelate ring in an enolate complex would result in the disappearance of the original C=O stretch and the appearance of new bands associated with the delocalized enolate system and the Ti-O bonds. rsc.org

Specifically, new vibrational bands in the lower frequency region of the spectrum (typically below 800 cm-1) can be assigned to the Ti-O stretching modes. acs.orgnih.gov These bands provide direct evidence of the formation of a titanium-oxygen bond. The number and position of these Ti-O bands can also give clues about the coordination geometry around the titanium atom. rsc.orgresearchgate.net

Table 2: Key IR and Raman Vibrational Frequencies (cm-1) for Titanium Complexes.

Vibrational ModeTypical Frequency Range (cm-1)Significance
ν(C=O) of coordinated ketone1550 - 1650Shift to lower frequency indicates coordination.
ν(C=C) of enolate1500 - 1580Indicates delocalization in the chelate ring.
ν(Ti-O)400 - 700Direct evidence of metal-ligand bond.
ν(Ti-Cl)300 - 450Present if chloride ligands are attached to Ti.

X-ray Diffraction Studies for Solid-State Molecular Architecture

For a crystalline complex of 1,1,1,3-tetrachloropropan-2-one with titanium, single-crystal X-ray diffraction can unambiguously determine the molecular structure. This technique would reveal the coordination number and geometry of the titanium center, which is commonly octahedral in such complexes. brad.ac.ukmdpi.com It would also provide precise measurements of Ti-O and other bond lengths and angles within the coordination sphere. For example, in related titanium(IV) complexes, Ti-O bond lengths typically fall in the range of 1.8 to 2.1 Å. The crystal structure would also elucidate the stereochemistry of the complex, such as the cis or trans arrangement of other ligands (e.g., chlorides) around the titanium center. brad.ac.uk Furthermore, intermolecular interactions, such as hydrogen bonding or packing forces in the crystal lattice, can be identified.

Table 3: Representative Bond Lengths and Angles from Single-Crystal X-ray Diffraction of Titanium Complexes.

ParameterTypical ValueReference System
Ti-O bond length (Å)1.80 - 2.10Octahedral Ti(IV) β-diketonates
Ti-Cl bond length (Å)2.21 - 2.41[LTiCl3]
O-Ti-O bond angle (°)80 - 95Chelating β-diketonates
Cl-Ti-Cl bond angle (°)90 - 100 (cis), ~180 (trans)Octahedral Ti(IV) dichlorides

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. It is used to confirm the phase purity of a synthesized bulk sample by comparing its diffraction pattern to a calculated pattern from single-crystal data or to patterns of known phases. rsc.orgnih.gov The sharpness of the diffraction peaks in a PXRD pattern provides an indication of the sample's crystallinity; sharp peaks are characteristic of a well-ordered crystalline material, while broad features suggest the presence of amorphous or poorly crystalline domains. ijsrst.com For novel titanium complexes, PXRD is essential to ensure that the bulk material is a single, homogeneous phase corresponding to the structure determined by single-crystal analysis. researchgate.netresearchgate.net

Micro-Electron Diffraction for Reactive Intermediates

Microcrystal electron diffraction (MicroED) is a cryogenic electron microscopy (cryo-EM) technique that has emerged as a powerful tool for determining the structures of chemical compounds, peptides, and proteins from nanocrystals. nih.gov This method is particularly advantageous for characterizing reactive or unstable intermediates that often form crystals too small for conventional X-ray crystallography. nih.govacs.org The strong interaction of electrons with matter means that crystals one-billionth the size of those required for X-ray diffraction can be used. nih.gov

In the context of 1,1,1,3-tetrachloropropan-2-one;titanium complexes, the interaction between the chlorinated ketone and the titanium center could lead to the formation of transient or reactive species, such as keto-enolate intermediates. These species may be difficult to isolate as large, stable crystals. MicroED offers a viable pathway for their structural elucidation. The technique involves collecting electron diffraction data from continuously rotated, vitrified nanocrystals at cryogenic temperatures, which helps to mitigate radiation damage. acs.orgyoutube.com This approach has successfully been used to determine the crystal structures of several organometallic compounds and reactive intermediates, including those of transition metals. acs.org By applying MicroED, it would be possible to obtain precise bond lengths, angles, and the coordination geometry of the titanium center in its complex with 1,1,1,3-tetrachloropropan-2-one, even from sub-micron sized crystals. acs.org

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for confirming the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For the this compound complex, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition. The nominal molecular weight of the parent compound, C3H2Cl4O, is approximately 195.89 g/mol , and the complex with titanium (assuming a common isotope like 48Ti) would have a distinct isotopic pattern that confirms the presence of both titanium and chlorine. nih.gov

The fragmentation of the molecular ion in the mass spectrometer provides valuable structural information. wikipedia.org For a complex of 1,1,1,3-tetrachloropropan-2-one and titanium, the fragmentation pathways would likely be initiated by cleavage of the weakest bonds. Common fragmentation patterns for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group (α-cleavage). libretexts.org Furthermore, the presence of multiple chlorine atoms introduces characteristic fragmentation pathways involving the loss of chlorine radicals (Cl•) or HCl. core.ac.uk

A plausible fragmentation pathway could involve the following steps:

Initial α-cleavage at the C-C bond next to the carbonyl group.

Sequential loss of chlorine atoms.

Loss of a carbon monoxide (CO) molecule.

A proposed fragmentation table is presented below.

Proposed Fragment IonFormulaNeutral LossComments
[M - Cl]+[C3H2Cl3OTi]+Cl•Loss of a chlorine radical, a common pathway for chlorinated compounds.
[M - CO]+•[C2H2Cl4Ti]+•COLoss of neutral carbon monoxide from the ketone functionality.
[CCl3]+CCl3+•CH2Cl + Ti + Oα-cleavage resulting in the stable trichloromethyl cation.
[CH2Cl]+CH2Cl+•C(O)CCl3 + Tiα-cleavage resulting in the chloromethyl cation.

Electron Paramagnetic Resonance (EPR) for Paramagnetic Titanium Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore an ideal method for studying paramagnetic titanium species, most notably those containing Ti(III) (a d1 electronic configuration). nih.govnationalmaglab.org If the formation of the this compound complex involves the reduction of a Ti(IV) precursor or starts with a Ti(III) salt, EPR spectroscopy can confirm the presence and characterize the electronic environment of the Ti(III) center. nih.govacs.org

The EPR spectrum of a Ti(III) complex provides key parameters, including the g-factor and hyperfine coupling constants. The g-factor gives information about the electronic structure of the metal ion, while hyperfine coupling to titanium's magnetic isotopes (47Ti, I=5/2, 7.44% abundance; 49Ti, I=7/2, 5.41% abundance) can provide insight into the nature of the metal-ligand bonds. nih.gov The spectra of Ti(III) complexes are often axial or rhombic, characterized by different g-values along different molecular axes (gx, gy, gz or g∥, g⊥). nih.govacs.org

The specific coordination environment provided by the 1,1,1,3-tetrachloropropan-2-one ligand would influence the EPR spectral parameters, allowing for detailed characterization of the complex's geometry and electronic structure.

Titanium(III) Complex/Speciesg-valuesReference
Ti{CH(SiMe3)2}3g = [1.998, 1.857, 1.857] nih.gov
(tBuPCP)TiCl2 (in toluene (B28343) at 100 K)gx = 1.9015, gy = 1.9215, gz = 1.9735 acs.org
Surface Ti(III) species in TMC-1 catalystg⊥ = 1.951, g∥ = 1.830 acs.org
Ti(III) in anatase nanoparticlesg⊥ = 1.992, g∥ = 1.960 cornell.edu

X-ray Photoelectron Spectroscopy (XPS) for Oxidation States and Surface Composition

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. rsc.org When analyzing the this compound complex, XPS is particularly useful for determining the oxidation state of the titanium atom. rsc.org

The binding energy of the core electrons is sensitive to the chemical environment and oxidation state of the atom. For titanium, the Ti 2p core level spectrum, which consists of a spin-orbit split doublet (Ti 2p3/2 and Ti 2p1/2), is analyzed. xpsfitting.com The binding energy of the Ti 2p3/2 peak shifts to higher values as the oxidation state of titanium increases. aip.org For instance, metallic titanium (Ti0) has a Ti 2p3/2 binding energy of approximately 454.1 eV, whereas in titanium dioxide (TiO2), where titanium is in the +4 oxidation state, the binding energy is around 458.5 - 459.3 eV. aip.orgthermofisher.com Intermediate oxidation states such as Ti(II) and Ti(III) can also be identified at binding energies between those of Ti(0) and Ti(IV). rsc.orgxpsfitting.com

By acquiring the XPS spectrum of the complex, one can definitively identify the oxidation state of the titanium center. If the complex is deposited as a thin film on a substrate, XPS can also provide information on the surface composition and the presence of different titanium species (e.g., oxides vs. the organometallic complex) at the surface versus the bulk of the film. rsc.orgresearchgate.net

Titanium Species / Oxidation StateTi 2p3/2 Binding Energy (eV)Reference
Ti Metal (Ti0)~453.7 - 454.1 xpsfitting.comthermofisher.com
Ti(II) (e.g., TiO)~455.4 xpsfitting.com
Ti(III) (e.g., Ti2O3)~457.2 xpsfitting.com
Ti(IV) (e.g., TiO2)~458.5 - 459.3 aip.orgthermofisher.com
TiN~454.9 thermofisher.com

Mechanistic Investigations of Titanium Mediated Transformations Involving 1,1,1,3 Tetrachloropropan 2 One

Elucidation of Reaction Pathways and Energy Profiles

There is no available research detailing the reaction pathways or computational energy profiles for the interaction between 1,1,1,3-tetrachloropropan-2-one and titanium catalysts.

Identification and Characterization of Transient Intermediates

No studies have been found that identify or characterize any transient intermediates formed during reactions involving 1,1,1,3-tetrachloropropan-2-one and titanium.

Kinetic Studies and Rate-Determining Steps in Catalytic Cycles

Kinetic data, including reaction rates and the identification of rate-determining steps for catalytic cycles involving 1,1,1,3-tetrachloropropan-2-one and titanium, are not present in the current body of scientific literature.

Influence of Titanium Oxidation State and Ligand Environment on Reactivity

While the influence of titanium's oxidation state and ligand environment is a broad area of study in catalysis mdpi.com, no research has been published that specifically investigates these effects on the reactivity of 1,1,1,3-tetrachloropropan-2-one.

Stereochemical Control and Asymmetric Induction in Titanium-Catalyzed Processes

There is no information available regarding attempts at stereochemical control or asymmetric induction in any titanium-catalyzed process that utilizes 1,1,1,3-tetrachloropropan-2-one as a substrate or reagent.

Theoretical and Computational Chemistry of 1,1,1,3 Tetrachloropropan 2 One;titanium Systems

Prediction of Spectroscopic Properties and Experimental CorrelationThere are no available computational predictions of spectroscopic properties (such as IR, Raman, or NMR spectra) for the "1,1,1,3-Tetrachloropropan-2-one;titanium" system, and thus no data on the correlation of such predictions with experimental results.

Due to the lack of specific research on this compound system, a data table of compound names mentioned is not applicable.

Emerging Research Directions and Perspectives in 1,1,1,3 Tetrachloropropan 2 One;titanium Chemistry

Design and Synthesis of Novel Titanium-Halogenated Ketone Catalysts

The rational design and synthesis of new catalysts are fundamental to advancing chemical transformations. For 1,1,1,3-Tetrachloropropan-2-one;titanium, research is anticipated to focus on creating a diverse family of catalysts where the tetrachlorinated ketone acts as a crucial ligand. The presence of multiple chlorine atoms is expected to significantly influence the electronic properties of the titanium center, thereby tuning its catalytic activity.

Key synthetic strategies are likely to involve the direct reaction of a suitable titanium precursor, such as titanium tetrachloride (TiCl₄), with 1,1,1,3-Tetrachloropropan-2-one. Variations in reaction conditions, including solvent, temperature, and stoichiometry, will be critical in isolating distinct complexes with well-defined structures. Researchers will likely explore the use of co-ligands to stabilize the titanium center and further modify the catalyst's steric and electronic environment. The synthesis of Ti-Al binary oxides has demonstrated a successful approach for creating catalysts for C-H halogenation, suggesting that mixed-metal systems incorporating the 1,1,1,3-Tetrachloropropan-2-one ligand could be a fruitful area of investigation. researchgate.net

Table 1: Prospective Synthetic Routes to Titanium-Halogenated Ketone Catalysts

Titanium Precursor Ligand/Co-Ligand Potential Catalyst Structure Target Application
Titanium (IV) isopropoxide 1,1,1,3-Tetrachloropropan-2-one Mononuclear Ti-complex Asymmetric synthesis
Titanium tetrachloride 1,1,1,3-Tetrachloropropan-2-one, BINOL Chiral Ti-complex Enantioselective reactions

Exploration of Undiscovered Catalytic Reactivities

A primary driver for the interest in this compound lies in the potential for uncovering novel catalytic reactivities. Titanium complexes are already known to catalyze a wide array of reactions, including C-C and C-N bond formation. researchgate.net The unique electronic nature of the tetrachlorinated ketone ligand could enable these catalysts to mediate transformations that are currently challenging.

Future research will likely target reactions where the Lewis acidity of the titanium center can be harnessed. For instance, the asymmetric addition of nucleophiles to ketones to produce chiral tertiary alcohols is a significant area of interest. organic-chemistry.orgrug.nl The electron-withdrawing nature of the chlorine atoms in the ligand is predicted to enhance the Lewis acidity of the titanium, potentially leading to higher catalytic activity. Furthermore, the exploration of photocatalytic applications, inspired by dual titanium and photoredox catalysis systems, could open up new environmentally friendly synthetic methods. rsc.org

Integration of Advanced Computational Techniques for Rational Catalyst Design

To accelerate the discovery and optimization of new catalysts, the integration of advanced computational techniques is indispensable. mdpi.combris.ac.uk Density Functional Theory (DFT) and other computational methods can provide deep insights into the structure, bonding, and reactivity of this compound complexes. rsc.org

Computational studies will be instrumental in:

Predicting Stable Structures: Determining the most stable geometries of potential catalysts and their intermediates.

Elucidating Reaction Mechanisms: Mapping out the energy profiles of catalytic cycles to understand how reactions proceed and to identify rate-determining steps. rsc.org

Screening Catalyst Candidates: Virtually screening a large number of potential ligand and co-ligand combinations to identify the most promising candidates for experimental synthesis.

Understanding Ligand Effects: Quantifying the electronic and steric influence of the 1,1,1,3-Tetrachloropropan-2-one ligand on the titanium center's catalytic performance. rsc.org

Table 2: Key Parameters for Computational Modeling of Titanium Catalysts

Computational Method Parameter to be Studied Expected Insight
Density Functional Theory (DFT) Transition state energies Reaction kinetics and selectivity rsc.org
Molecular Dynamics (MD) Solvent effects Influence of reaction medium on catalysis

Development of Sustainable and Atom-Economical Synthetic Strategies

The development of sustainable chemical processes is a paramount goal in modern chemistry. Titanium is an earth-abundant and relatively non-toxic metal, making it an attractive alternative to precious metal catalysts. Research into this compound catalysts is expected to align with the principles of green chemistry.

A key focus will be on designing catalytic cycles that are highly atom-economical, meaning that a maximal number of atoms from the reactants are incorporated into the final product. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are a prime example of atom-economical processes that could be targeted with these new catalysts. researchgate.net Additionally, the development of heterogeneous versions of these catalysts, for example by immobilizing them on a solid support, would facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. researchgate.net

The exploration of this compound chemistry is still in its early days, but the potential for significant advancements in catalysis is clear. Through a synergistic approach that combines innovative synthetic design, the exploration of new reactivities, advanced computational modeling, and a commitment to sustainability, this emerging area of research promises to deliver a new generation of powerful and versatile catalysts.

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